molecular formula C23H18N2O8 B10883181 1-Oxo-1-phenylbutan-2-yl 4-(2,4-dinitrophenoxy)benzoate

1-Oxo-1-phenylbutan-2-yl 4-(2,4-dinitrophenoxy)benzoate

Cat. No.: B10883181
M. Wt: 450.4 g/mol
InChI Key: RFIOAMMMUDLZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1-phenylbutan-2-yl 4-(2,4-dinitrophenoxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group, a butanone moiety, and a benzoate ester linked to a dinitrophenoxy group, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylbutan-2-yl 4-(2,4-dinitrophenoxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(2,4-dinitrophenoxy)benzoic acid with 1-Oxo-1-phenylbutan-2-ol under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-phenylbutan-2-yl 4-(2,4-dinitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl and butanone groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro groups in the dinitrophenoxy moiety can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products:

    Oxidation: 4-(2,4-dinitrophenoxy)benzoic acid and phenylbutanoic acid.

    Reduction: 4-(2,4-diaminophenoxy)benzoate.

    Substitution: 4-(2,4-dinitrophenoxy)benzoic acid and 1-Oxo-1-phenylbutan-2-ol.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 4-(2,4-dinitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-Oxo-1-phenylbutan-2-yl 4-(2,4-dinitrophenoxy)benzoate exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The dinitrophenoxy group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules.

Comparison with Similar Compounds

    1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate: Similar structure but with a single nitro group.

    1-Oxo-1-phenylbutan-2-yl 4-aminobenzoate: Contains an amino group instead of a nitro group.

    1-Oxo-1-phenylbutan-2-yl 4-methoxybenzoate: Features a methoxy group in place of the dinitrophenoxy group.

Uniqueness: 1-Oxo-1-phenylbutan-2-yl 4-(2,4-dinitrophenoxy)benzoate is unique due to the presence of two nitro groups on the phenoxy moiety, which significantly affects its electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups.

Properties

Molecular Formula

C23H18N2O8

Molecular Weight

450.4 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 4-(2,4-dinitrophenoxy)benzoate

InChI

InChI=1S/C23H18N2O8/c1-2-20(22(26)15-6-4-3-5-7-15)33-23(27)16-8-11-18(12-9-16)32-21-13-10-17(24(28)29)14-19(21)25(30)31/h3-14,20H,2H2,1H3

InChI Key

RFIOAMMMUDLZEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.